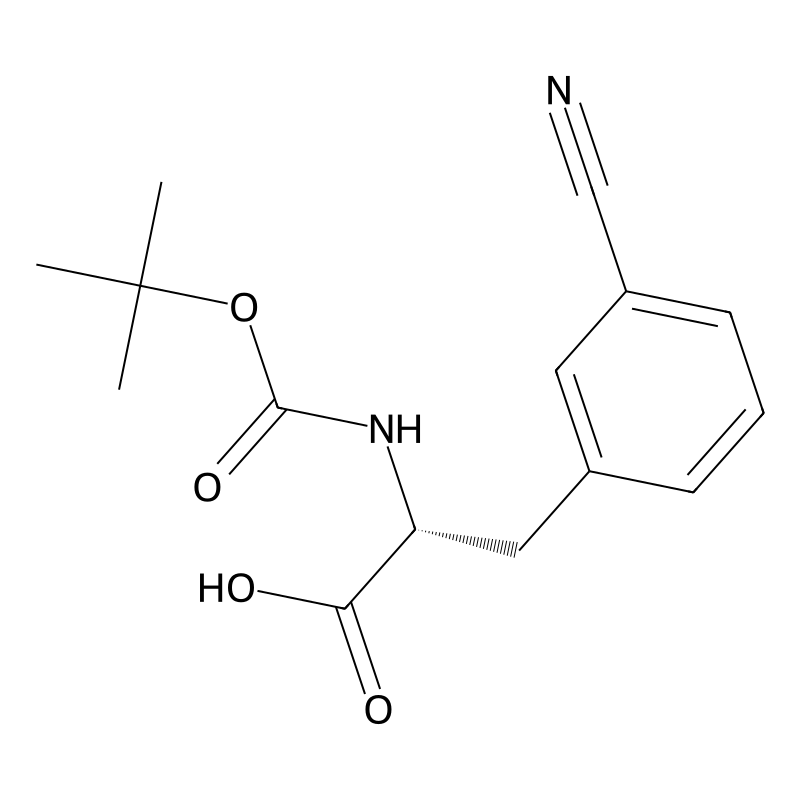

Boc-D-Phe(3-CN)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Synthesis and Enzyme Studies:

Boc-D-3-Cyanophenylalanine (Boc-D-Phe-OH) is a non-natural amino acid, meaning it is not one of the 20 standard building blocks of proteins in living organisms. However, it can be incorporated into peptides and proteins through solid-phase peptide synthesis techniques. This allows researchers to study the impact of this specific amino acid on protein structure, function, and interactions with other molecules. For example, researchers have used Boc-D-Phe-OH to probe the binding sites of enzymes and understand their catalytic mechanisms [].

Development of Therapeutic Agents:

The presence of the cyano group (C≡N) in Boc-D-Phe-OH provides unique chemical properties that can be exploited for drug discovery. Studies have explored the potential of Boc-D-Phe-OH derivatives as scaffolds for developing new therapeutic agents. These derivatives have been investigated for various applications, including:

Boc-D-Phe(3-CN)-OH, also known as N-Boc-3-cyano-D-phenylalanine, is a synthetic derivative of the natural amino acid D-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a cyano group on the third carbon of the side chain. Its chemical formula is with a molecular weight of 290.31 g/mol. The presence of the cyano group significantly alters the electronic properties of the side chain, which can influence its interactions with other molecules, making it a valuable compound in medicinal chemistry and peptide synthesis .

Boc-D-3-CPhe is not a naturally occurring amino acid and therefore doesn't have a known biological function. Researchers use it to study how modifying the structure of amino acids affects protein folding and function []. By incorporating Boc-D-3-CPhe into peptides, scientists can probe how these changes influence protein interactions and overall function.

Boc-D-Phe(3-CN)-OH is primarily involved in peptide bond formation through standard solid-phase peptide synthesis techniques. The key reactions include:

- Peptide Bond Formation: The Boc protecting group can be removed under acidic conditions to expose the amine for coupling with other amino acids.

- Deprotection Reactions: The removal of the Boc group is typically achieved using trifluoroacetic acid or other acidic conditions, allowing for further functionalization or incorporation into larger peptide structures .

Research indicates that Boc-D-Phe(3-CN)-OH can enhance binding affinities in peptide interactions. For instance, its incorporation into cyclic RGD peptides has been shown to improve their affinity for αvβ3 integrin, which is crucial in cell adhesion and signaling pathways relevant to cancer metastasis and angiogenesis. Additionally, it has been utilized in developing inhibitors for cathepsin B, an enzyme implicated in various diseases including cancer and neurodegenerative disorders.

The synthesis of Boc-D-Phe(3-CN)-OH typically involves:

- Starting Material: D-phenylalanine is used as the base structure.

- Protection: The amino group is protected using a tert-butyloxycarbonyl group.

- Cyanation: The cyano group is introduced at the third carbon position through nucleophilic substitution reactions, often involving reagents like sodium cyanide under controlled conditions.

- Purification: The product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

Boc-D-Phe(3-CN)-OH serves multiple purposes in research and pharmaceutical development:

- Peptide Synthesis: It acts as a building block in creating modified peptides that can exhibit unique biological properties.

- Drug Design: Its structural modifications allow researchers to design enzyme substrate analogs that can be used to study enzyme mechanisms or develop inhibitors for therapeutic targets.

- Biochemical Studies: It aids in investigating protein interactions and functions due to its ability to mimic natural amino acids while introducing new functionalities .

Studies have shown that Boc-D-Phe(3-CN)-OH can significantly alter the binding properties of peptides. For example, incorporating this compound into peptide sequences has been shown to enhance selectivity and affinity towards specific biological targets, such as integrins and enzymes involved in disease processes. This makes it a valuable tool for exploring molecular interactions in biochemical research .

Boc-D-Phe(3-CN)-OH shares similarities with several related compounds, particularly those involving modifications on phenylalanine. Here are some comparable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Boc-L-phenylalanine | 131980-30-8 | Natural amino acid derivative without cyano group |

| Boc-D-phenylalanine | 205445-56-3 | Similar structure but lacks cyano modification |

| Boc-3-cyano-L-phenylalanine | 131724-45-3 | L-isomer variant with similar cyano modification |

| Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid | 114359-37-4 | Different side chain but similar protective group |

Uniqueness

Boc-D-Phe(3-CN)-OH stands out due to its specific cyano modification at the third carbon of the side chain, which enhances its biological activity and interaction capabilities compared to other derivatives of phenylalanine. This unique feature allows it to mimic other functional groups and participate actively in enzyme-substrate interactions, making it particularly useful in drug design and biochemical studies .

tert-Butyloxycarbonyl-3-cyano-D-phenylalanine possesses the molecular formula C15H18N2O4 and a molecular weight of 290.31 grams per mole. The compound is registered under the Chemical Abstracts Service number 205445-56-3, providing a unique identifier for this specific derivative. The systematic nomenclature reflects its structural complexity, with the complete International Union of Pure and Applied Chemistry name being N-tert-butoxycarbonyl-3-cyano-D-phenylalanine.

The compound exhibits multiple synonymous designations within the scientific literature and commercial databases. Alternative names include tert-butyloxycarbonyl-D-3-cyanophenylalanine, tert-butyloxycarbonyl-3-cyano-D-phenylalanine, and (R)-2-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid. These various nomenclatures reflect different approaches to describing the same molecular structure, with some emphasizing the protecting group, others highlighting the amino acid backbone, and still others focusing on the stereochemical configuration.

The molecular structure contains several key functional groups that contribute to its chemical behavior and synthetic utility. The tert-butyloxycarbonyl protecting group provides acid-labile protection for the amino function, while the cyano group introduces electron-withdrawing character to the aromatic ring system. The D-configuration of the amino acid indicates the specific stereochemistry, distinguishing it from the L-enantiomer commonly found in natural proteins.

Historical Development in Unnatural Amino Acid Research

The development of tert-butyloxycarbonyl-3-cyano-D-phenylalanine emerges from the broader historical context of unnatural amino acid research, which began gaining momentum in the mid-twentieth century. Early investigations into modified amino acids originated from fundamental questions about the genetic code and the possibility of expanding beyond the twenty naturally occurring amino acids. Researchers initially explored the flexibility of the translational machinery through chemical modifications of transfer ribonucleic acid, demonstrating that the ribosomal peptidyl transferase center could accommodate unusual chemical structures.

The foundational work of Hecht and colleagues in 1978 established general procedures for chemoenzymatic aminoacylation of transfer ribonucleic acids, enabling the incorporation of modified amino acids into peptide chains. This breakthrough provided the conceptual framework for developing sophisticated methods to introduce unnatural amino acids into biological systems. The evolution of these techniques ultimately enabled the creation of compounds like tert-butyloxycarbonyl-3-cyano-D-phenylalanine, which combine protective chemistry with structural modifications to achieve specific synthetic objectives.

The development of protecting group chemistry, particularly the tert-butyloxycarbonyl system, revolutionized peptide synthesis by providing reliable methods for temporary amino protection during sequential coupling reactions. The tert-butyloxycarbonyl group, introduced as a protecting strategy, offered advantages over earlier methods due to its stability under basic conditions and facile removal under mildly acidic conditions. This protecting group became particularly valuable in solid-phase peptide synthesis protocols, where repetitive coupling and deprotection cycles require robust and predictable chemistry.

Parallel developments in aromatic substitution chemistry enabled the introduction of functional groups such as the cyano moiety into phenylalanine derivatives. The cyano group serves multiple purposes in medicinal chemistry, including modulation of electronic properties, enhancement of binding affinity to biological targets, and improvement of pharmacokinetic parameters. The combination of D-stereochemistry with cyano substitution creates compounds with unique three-dimensional arrangements that can interact with biological systems in ways distinct from natural amino acids.

Role in Modern Synthetic Chemistry

tert-Butyloxycarbonyl-3-cyano-D-phenylalanine occupies a central position in contemporary peptide synthesis strategies, particularly within solid-phase synthesis protocols where sequential amino acid coupling requires reliable protecting group chemistry. The compound serves as a key building block in the construction of complex peptide chains, where its incorporation introduces both structural diversity and functional capabilities that extend beyond those available with natural amino acids. Modern synthetic applications leverage the unique combination of the acid-labile tert-butyloxycarbonyl protecting group with the electron-withdrawing cyano substituent to achieve specific synthetic objectives.

In pharmaceutical research and development, tert-butyloxycarbonyl-3-cyano-D-phenylalanine functions as an important intermediate in the synthesis of bioactive peptides and peptidomimetics. The cyano group can improve the biological activity of pharmaceutical compounds by modulating electronic properties and enhancing interactions with target proteins. Research applications include the development of enzyme inhibitors, receptor antagonists, and therapeutic peptides where the unnatural amino acid provides enhanced stability against proteolytic degradation compared to natural peptide sequences.

The compound demonstrates particular utility in bioconjugation applications, where it serves as a chemical handle for linking peptides to various biomolecules. This capability proves essential in the design of targeted therapies and diagnostic agents, where precise molecular recognition and stable attachment are crucial for therapeutic efficacy. The D-configuration provides additional advantages by conferring resistance to natural peptidases, thereby extending the biological half-life of peptide-based therapeutics.

| Application Area | Specific Use | Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | Building block for complex peptides | Reliable protecting group chemistry, enhanced coupling efficiency |

| Pharmaceutical Development | Therapeutic peptide synthesis | Improved biological activity, proteolytic resistance |

| Bioconjugation | Molecular linking applications | Chemical reactivity, structural stability |

| Research Tools | Analytical chemistry applications | Unique spectroscopic properties, enhanced detection |

Contemporary synthesis methods for incorporating tert-butyloxycarbonyl-3-cyano-D-phenylalanine into peptide sequences have been optimized through advances in coupling reagent technology and reaction condition optimization. Manual solid-phase synthesis protocols employ activation strategies using reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate in combination with appropriate base systems to achieve efficient coupling reactions. Automated synthesis platforms have incorporated this amino acid derivative into their standard protocols, enabling routine production of modified peptides for research and therapeutic applications.

Chemical Synthesis Pathways

The synthesis of N-tert-butoxycarbonyl-3-cyano-D-phenylalanine represents a sophisticated approach to preparing protected non-canonical amino acids for peptide synthesis applications [1]. This compound, with the molecular formula C15H18N2O4 and molecular weight of 290.31 g/mol, serves as a crucial building block in pharmaceutical research and peptide chemistry [2] [3].

Boc Protection Strategies

The tert-butoxycarbonyl protection strategy constitutes the primary methodology for amino acid protection in synthetic organic chemistry [39]. The introduction of the Boc group onto D-3-cyanophenylalanine follows established protocols utilizing di-tert-butyl dicarbonate as the protecting reagent [43]. The reaction proceeds through nucleophilic acyl substitution, where the amino acid attacks a carbonyl site of di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [43].

Classical Boc protection employs di-tert-butyl dicarbonate in the presence of triethylamine and tetrahydrofuran, achieving yields ranging from 85-95% within 2-6 hours [5]. An alternative aqueous approach utilizes sodium hydroxide as the base, providing milder reaction conditions with yields of 90-98% in 1-3 hours [39]. The aqueous method demonstrates superior efficiency due to the on-water reaction phenomenon, where the heterogeneous nature enhances reaction rates [43].

Advanced protection strategies include the use of guanidine hydrochloride as a catalyst in ethanol at 35-40°C, which has been demonstrated to provide excellent yields for N-tert-butoxycarbonylation of amino acids [5]. This method offers advantages in terms of reaction selectivity and ease of product isolation through simple washing procedures [5].

Cyanophenyl Group Introduction Techniques

The incorporation of the 3-cyanophenyl moiety represents a critical structural modification that enhances the bioactivity and synthetic utility of phenylalanine derivatives [12]. The introduction of the cyano group can be accomplished through multiple synthetic pathways, each offering distinct advantages for specific applications [10].

Alternative strategies employ direct cyanation of phenylalanine derivatives through electrophilic aromatic substitution reactions [11]. These methods typically utilize cyanide sources under Lewis acid catalysis to introduce the nitrile functionality at the meta position of the aromatic ring [11]. The regioselectivity of these reactions depends on the electronic properties of existing substituents and reaction conditions [11].

Advanced synthetic approaches involve the use of transition metal-catalyzed cross-coupling reactions for cyano group introduction [10]. These methodologies offer superior functional group compatibility and can be performed under milder conditions compared to traditional electrophilic substitution methods [10].

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalytic methodologies have emerged as powerful tools for the enantioselective synthesis of non-standard amino acids, including D-phenylalanine derivatives [15] [16]. These approaches offer significant advantages in terms of stereoselectivity, environmental sustainability, and reaction specificity [17].

Enzymatic synthesis of D-phenylalanine derivatives typically employs stereoselective transaminase reactions coupled with appropriate cofactor recycling systems [18] [19]. The use of engineered D-selective aminotransferases from Bacillus species, particularly variants harboring specific mutations such as T242G substitution, has demonstrated excellent performance in converting α-keto acid precursors to D-amino acids with enantiomeric excess values exceeding 99% [18].

Multi-enzymatic cascade systems represent advanced biocatalytic approaches for D-amino acid synthesis [18]. These systems combine L-amino acid oxidase from Proteus mirabilis for the deamination of L-amino acids to α-keto acids, followed by stereoselective reductive amination using engineered D-amino acid dehydrogenases [18]. The integration of formate dehydrogenase for cofactor regeneration enables quantitative conversions with minimal side product formation [18].

Recent developments in pyridoxal radical biocatalysis have expanded the scope of enzymatic amino acid synthesis [16]. These approaches utilize engineered tryptophan synthase variants that can accept diverse radical precursors, including those bearing cyano functionalities, to produce non-canonical amino acids with excellent enantioselectivity [16]. The dual catalytic process combining photoredox catalysis with enzymatic radical chemistry demonstrates remarkable functional group tolerance, accommodating sensitive groups such as cyano substituents [16].

Directed evolution strategies have been employed to enhance enzyme performance for non-natural substrate acceptance [15]. Through multiple rounds of mutagenesis and screening, enzyme variants with improved activity toward substituted aromatic substrates have been developed [15]. These engineered enzymes demonstrate enhanced catalytic efficiency and broader substrate scope compared to their wild-type counterparts [15].

Whole-cell biocatalysis systems offer practical advantages for large-scale synthesis applications [17]. These systems circumvent the need for enzyme purification and facilitate cofactor recycling, making them suitable for preparative-scale synthesis [17]. Optimized fermentation conditions and cell permeabilization techniques have been developed to maximize product yields and minimize processing complexity [17].

Purification and Characterization Protocols

Chromatographic Separation Methods

The purification of Boc-D-Phe(3-CN)-OH requires sophisticated chromatographic techniques to achieve the high purity levels necessary for synthetic applications [23]. Reversed-phase high-performance liquid chromatography represents the primary method for both analytical and preparative purification [24].

Reversed-phase chromatography utilizing C18 stationary phases with water-acetonitrile mobile phase systems containing trifluoroacetic acid provides optimal separation efficiency [23]. The typical gradient profile involves starting with 100% aqueous phase containing 0.1% trifluoroacetic acid, followed by linear increase of acetonitrile concentration to 50% over 15 minutes [24]. Detection is performed using ultraviolet absorption at 210-225 nanometers, which corresponds to the aromatic chromophore and provides sensitive detection of phenylalanine derivatives [24].

Preparative-scale purification employs larger bore C18 columns with diameter of 20 millimeters and length of 250 millimeters [23]. These systems enable baseline separation of phenylalanine derivatives from related impurities while maintaining high throughput for large-scale synthesis applications [23]. The use of charged aerosol detection in conjunction with ultraviolet detection provides enhanced sensitivity for impurity detection [23].

Ion-exchange chromatography serves as a complementary purification technique, particularly for removing ionic impurities and achieving high-purity products [23]. Mixed-mode ion-exchange reversed-phase columns, such as Primesep A stationary phases, offer dual retention mechanisms that enhance selectivity for amino acid derivatives [23]. These columns demonstrate superior performance for arginine and other basic amino acid derivatives while maintaining compatibility with standard detection methods [23].

Normal-phase chromatography using silica gel stationary phases with hexane-isopropanol mobile phase systems provides alternative separation mechanisms for specific purification challenges [25]. This approach is particularly useful for separating closely related structural isomers and achieving high-resolution separations [25].

Chiral chromatography enables the separation of enantiomers and verification of stereochemical purity [27]. Specialized chiral stationary phases with hexane-ethanol mobile phase systems containing chiral modifiers provide baseline separation of D and L enantiomers [27]. Detection using circular dichroism in addition to ultraviolet absorption confirms the stereochemical identity and purity of the desired D-enantiomer [27].

Spectroscopic Verification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of Boc-D-Phe(3-CN)-OH requires multiple analytical techniques to confirm structural identity and assess purity [30] [31]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and stereochemical configuration [32].

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform or dimethyl sulfoxide reveals characteristic resonances that confirm the presence of key structural elements [31]. The amide proton appears as a broad signal around 5.2 parts per million, while aromatic protons of the 3-cyanophenyl group exhibit multipicity between 7.2-7.6 parts per million [31]. The tert-butyl group of the Boc protecting group produces a distinctive singlet at 1.4 parts per million, integrating for nine protons [31].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework [36]. The carbonyl carbon of the carboxylic acid appears around 171 parts per million, while the aromatic carbons exhibit signals between 129-137 parts per million [36]. The cyano carbon produces a characteristic signal at approximately 119 parts per million, confirming the presence of the nitrile functionality [36].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and total correlation spectroscopy, enable complete assignment of proton and carbon resonances [32]. These techniques are particularly valuable for confirming the substitution pattern of the aromatic ring and establishing connectivity between adjacent protons [32].

Fourier transform infrared spectroscopy provides information about functional groups and hydrogen bonding patterns [33]. The spectrum exhibits characteristic absorption bands for the amide N-H stretch between 3300-3500 reciprocal centimeters, the cyano stretch at 2230 reciprocal centimeters, and carbonyl stretches between 1650-1750 reciprocal centimeters [33]. The position and intensity of these bands provide information about the molecular conformation and intermolecular interactions [33].

Mass spectrometry using electrospray ionization provides molecular weight confirmation and fragmentation patterns [34]. The molecular ion peak appears at mass-to-charge ratio 291.1 for the protonated molecule, while the sodium adduct produces a peak at 313.1 [34]. Fragmentation patterns typically involve loss of the tert-butyl group and subsequent decomposition of the Boc protecting group [34].

Tandem mass spectrometry enables structural confirmation through characteristic fragmentation pathways [34]. The collision-induced dissociation of the molecular ion produces diagnostic fragment ions that confirm the presence of the 3-cyanophenyl moiety and the D-amino acid configuration [34].

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight (g/mol) | 290.31 |

| CAS Number | 205445-56-3 |

| Chemical Name (IUPAC) | N-tert-butoxycarbonyl-3-cyano-D-phenylalanine |

| Chemical Name (Alternative) | Boc-D-Phe(3-CN)-OH; Boc-3-cyano-D-phenylalanine |

| Optical Rotation [α]D20 | -13 ± 2° (c=1.013 in MeOH) |

| Solubility | DMSO, Ethanol, Methanol |

| Storage Temperature (°C) | 2-8 |

| Appearance | White to off-white crystalline powder |

| Purity (min %) | ≥98.0 |

| Method | Starting Materials | Typical Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| Classical Boc Protection | D-Phe(3-CN)-OH + Boc2O + Base | 85-95 | 2-6 hours | High yield, reliable |

| Aqueous Boc Protection | D-Phe(3-CN)-OH + Boc2O + NaOH | 90-98 | 1-3 hours | Mild conditions, clean reaction |

| Solid-Phase Synthesis | Resin-bound amino acid + Boc2O | 80-90 | 30 min - 2 hours | Compatible with automation |

| Biocatalytic Approach | Enzymatic resolution + Boc protection | 70-85 | 4-24 hours | Enantioselective, green chemistry |

| Asymmetric Synthesis | Chiral catalyst + substrate | 60-80 | 6-12 hours | High stereoselectivity |

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (ODS) | Water/Acetonitrile + TFA | UV 210-225 nm | Purity analysis |

| Normal-Phase HPLC | Silica gel | Hexane/Isopropanol | UV 254 nm | Compound separation |

| Ion-Exchange Chromatography | Cation exchange resin | Phosphate buffer + gradient | UV + CAD | Amino acid purification |

| Preparative HPLC | C18 preparative column | Water/Methanol + TFA | UV 215 nm | Large-scale purification |

| Chiral HPLC | Chiral stationary phase | Hexane/Ethanol + modifier | UV 254 nm + CD | Enantiomer separation |

| Technique | Key Signals/Peaks | Information Provided | Typical Conditions |

|---|---|---|---|

| 1H NMR | NH (5.2 ppm), Aromatic H (7.2-7.6 ppm), Boc CH3 (1.4 ppm) | Proton environment, purity | CDCl3 or DMSO-d6, 400 MHz |

| 13C NMR | C=O (171 ppm), Aromatic C (129-137 ppm), CN (119 ppm) | Carbon framework, substitution pattern | CDCl3 or DMSO-d6, 100 MHz |

| FTIR | NH stretch (3300-3500 cm⁻¹), C≡N (2230 cm⁻¹), C=O (1650-1750 cm⁻¹) | Functional groups, hydrogen bonding | KBr pellet or ATR, 4000-400 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ 291.1, [M+Na]⁺ 313.1 | Molecular weight, fragmentation | Positive ion mode, methanol |

| UV-Vis Spectroscopy | Aromatic absorption (250-280 nm) | Aromatic character, concentration | Methanol or acetonitrile |